molecular formula C19H23FN6O2 B5377555 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol

2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol

Cat. No. B5377555
M. Wt: 386.4 g/mol
InChI Key: SYWDASGSWFEPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol, also known as FMePPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act on various molecular targets such as adenosine receptors, NMDA receptors, and GABA receptors. 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol has been shown to modulate the activity of these receptors, leading to its observed effects in various scientific research studies.
Biochemical and Physiological Effects:
2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. In neuroscience, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin. In cancer research, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol has been shown to induce apoptosis (programmed cell death) in cancer cells. In immunology, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol has been found to modulate the activity of immune cells such as T cells and B cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol in scientific research is its potential therapeutic applications in various fields. Additionally, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol. In neuroscience, further studies are needed to fully understand the mechanism of action of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol and its potential therapeutic applications in treating neurodegenerative diseases. In cancer research, more studies are needed to determine the efficacy of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol as an anti-cancer agent and to identify the molecular targets involved in its anti-cancer effects. In immunology, further studies are needed to determine the potential of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol in treating autoimmune diseases and to understand its mechanism of action in modulating the immune response. Overall, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol has shown promising potential in various scientific research fields and warrants further investigation.

Synthesis Methods

2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-fluoro-4-methoxybenzaldehyde with 9H-purin-6-amine to form 2-(2-fluoro-4-methoxybenzyl)-9H-purin-6-amine. This intermediate is then reacted with piperazine and ethanol to yield 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol.

Scientific Research Applications

2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol has been shown to have neuroprotective effects and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol has been found to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. In immunology, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol has been shown to modulate the immune response and may have potential in treating autoimmune diseases.

properties

IUPAC Name

2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-(7H-purin-6-yl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O2/c1-28-15-3-2-13(16(20)8-15)9-25-5-6-26(10-14(25)4-7-27)19-17-18(22-11-21-17)23-12-24-19/h2-3,8,11-12,14,27H,4-7,9-10H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWDASGSWFEPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2CCO)C3=NC=NC4=C3NC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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